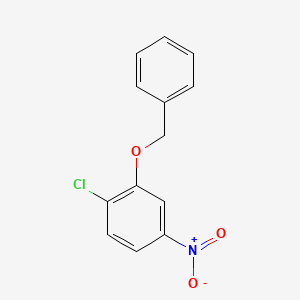

2-(Benzyloxy)-1-chloro-4-nitrobenzene

Übersicht

Beschreibung

2-(Benzyloxy)-1-chloro-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a benzyloxy group, a chlorine atom, and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-chloro-4-nitrobenzene typically involves the following steps:

Nitration: The starting material, 2-(Benzyloxy)-1-chlorobenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the para position relative to the benzyloxy group.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzyloxy)-1-chloro-4-nitrobenzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products

Reduction: 2-(Benzyloxy)-1-chloro-4-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Benzaldehyde or benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Benzyloxy)-1-chloro-4-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Studies: Researchers use it to study the effects of nitroaromatic compounds on biological systems, including their potential as antimicrobial agents.

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)-1-chloro-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial or cytotoxic effects. The benzyloxy group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Benzyloxy)-1-chloro-4-aminobenzene: A reduction product of 2-(Benzyloxy)-1-chloro-4-nitrobenzene.

2-(Benzyloxy)-1-chloro-4-methylbenzene: A compound with a methyl group instead of a nitro group.

2-(Benzyloxy)-1-chloro-4-hydroxybenzene: A compound with a hydroxy group instead of a nitro group.

Uniqueness

This compound is unique due to the presence of both a nitro group and a benzyloxy group on the benzene ring

Biologische Aktivität

2-(Benzyloxy)-1-chloro-4-nitrobenzene, a compound with notable chemical properties, has garnered attention for its potential biological activities. This article delves into the synthesis, mechanisms of action, and various biological effects of this compound, providing a comprehensive overview based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzyloxy group, a chlorine atom, and a nitro group attached to a benzene ring. This configuration contributes to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic Substitution : The reaction of benzyloxy derivatives with chlorinated nitrobenzene under basic conditions.

- Electrophilic Aromatic Substitution : Involves the introduction of the chloro and nitro groups onto the aromatic ring through electrophilic attack.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Effects

The compound has also been investigated for its anticancer properties . Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, in human colon cancer cells, treatment with this compound resulted in significant cell death compared to untreated controls .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in cellular metabolism.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, leading to damage and subsequent cell death.

- Modulation of Signaling Pathways : It influences various signaling pathways related to cell proliferation and apoptosis .

Case Study 1: Antimicrobial Activity

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for both bacterial strains, indicating potent antimicrobial properties.

Case Study 2: Anticancer Activity

In a recent study published in Cancer Letters, researchers assessed the effects of this compound on breast cancer cells. Results showed that treatment led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM. The study highlighted the compound's ability to trigger apoptosis through mitochondrial pathways .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

1-chloro-4-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-12-7-6-11(15(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQRYHUPOMREGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512221 | |

| Record name | 2-(Benzyloxy)-1-chloro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76464-61-4 | |

| Record name | 2-(Benzyloxy)-1-chloro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.